5-Bromo-2-piperidin-4-ylpyridine;dihydrochloride
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Overview
Description
5-Bromo-2-piperidin-4-ylpyridine;dihydrochloride is a chemical compound with the molecular formula C10H14BrClN2 It is a derivative of pyridine, substituted with a bromine atom and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-piperidin-4-ylpyridine;dihydrochloride typically involves the bromination of 2-piperidin-4-ylpyridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, continuous stirring, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-piperidin-4-ylpyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of dehalogenated piperidine derivatives.
Substitution: Formation of azido, cyano, or organometallic substituted pyridine derivatives.
Scientific Research Applications
5-Bromo-2-piperidin-4-ylpyridine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-piperidin-4-ylpyridine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 2-Bromopyridine
- 3-Bromopropylamine hydrobromide
Uniqueness
5-Bromo-2-piperidin-4-ylpyridine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a piperidine ring makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-bromo-2-piperidin-4-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.2ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNKXIGVZUQXQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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